4-Benzoylphenyl acrylate
CAS No.: 22535-49-5
Cat. No.: VC3725548
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22535-49-5 |
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Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | (4-benzoylphenyl) prop-2-enoate |
Standard InChI | InChI=1S/C16H12O3/c1-2-15(17)19-14-10-8-13(9-11-14)16(18)12-6-4-3-5-7-12/h2-11H,1H2 |
Standard InChI Key | LTYBJDPMCPTGEE-UHFFFAOYSA-N |
SMILES | C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES | C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Molecular Structure
The molecular structure of 4-Benzoylphenyl acrylate consists of three key components:
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A benzophenone core that provides photoreactive properties.
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An acrylate group that enables polymerization.
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A phenyl ring that connects the two functional groups.
This structure allows the compound to participate in various chemical reactions, including photoinitiation and free-radical polymerization .
Physical and Chemical Properties
The compound's physical and chemical properties are summarized in the following table:
Property | Value |
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Molecular Formula | |
Molecular Weight | 252.26 g/mol |
Melting Point | Not widely reported |
Boiling Point | Not widely reported |
Solubility | Soluble in organic solvents |
Log P (Octanol-Water Partition) | 2.63–3.68 |
These properties make it suitable for applications in organic synthesis and material science .
Synthesis of 4-Benzoylphenyl Acrylate
Laboratory Synthesis
The synthesis of 4-Benzoylphenyl acrylate typically involves the esterification of 4-hydroxybenzophenone with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
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Dissolve 4-hydroxybenzophenone in an organic solvent like dichloromethane.
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Add triethylamine to neutralize the hydrochloric acid generated during the reaction.
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Slowly introduce acryloyl chloride while maintaining a low temperature to control the reaction rate.
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Stir the mixture for several hours until completion.
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Purify the product using recrystallization or column chromatography .
Industrial Production
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow precise control over reaction conditions, while advanced purification techniques such as high-performance liquid chromatography (HPLC) ensure high purity levels .
Reaction Mechanisms
The esterification reaction involves nucleophilic attack by the hydroxyl group of 4-hydroxybenzophenone on the carbonyl carbon of acryloyl chloride, followed by elimination of hydrochloric acid. The reaction is catalyzed by bases like triethylamine, which neutralize the acid byproduct .
Applications of 4-Benzoylphenyl Acrylate
Photopolymerization
One of the primary applications of 4-Benzoylphenyl acrylate is as a photoinitiator in photopolymerization processes. Upon exposure to ultraviolet (UV) light, it generates free radicals that initiate polymerization reactions, making it valuable in the production of UV-curable coatings, adhesives, and inks .
Material Science
In material science, this compound is used to synthesize crosslinked polymers with enhanced mechanical properties. For instance, poly(4-benzoylphenyl acrylate) exhibits unique thermal and mechanical behaviors due to its bulky side chains, which hinder chain packing and allow segmental motions .
Biomedical Applications
The biocompatibility and photoreactive nature of this compound make it suitable for biomedical applications such as:
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Development of hydrogels for drug delivery systems.
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Fabrication of biocompatible coatings for medical devices.
Art Conservation
Recent studies have explored its use in art conservation technologies, where photocrosslinked hydrogels containing this compound are employed for selective cleaning treatments on delicate surfaces such as paintings .
Chemical Reactions Involving 4-Benzoylphenyl Acrylate
Polymerization Reactions
The acrylate group in this compound readily undergoes free-radical polymerization upon UV activation or thermal initiation. The resulting polymers are often crosslinked, leading to materials with enhanced durability and resistance to environmental factors .
Hydrolysis
Under acidic or basic conditions, the ester bond in 4-Benzoylphenyl acrylate can be hydrolyzed to yield acrylic acid and 4-hydroxybenzophenone.
Substitution Reactions
The benzophenone moiety can undergo substitution reactions with halogens or nitrating agents under controlled conditions, allowing the synthesis of various derivatives with tailored properties.
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